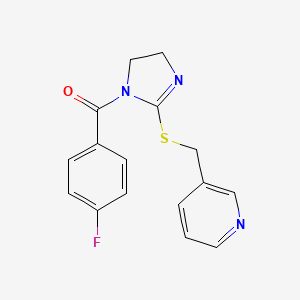
(4-fluorophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to be a heterocyclic molecule that includes a fluorophenyl group, a pyridinylmethylthio moiety, and an imidazolone structure. While the provided data does not directly describe this compound, it does provide insight into related chemical structures and their significance. Thiophenes and imidazolones are both important in pharmaceuticals and material science due to their diverse biological activities and applications in electronics and solar cells . Additionally, the synthesis of a related imidazolone compound as a BACE1 inhibitor for Alzheimer's Disease treatment highlights the relevance of such structures in medicinal chemistry .
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions including Friedel-Crafts reactions, DMSO mediated α-oxidation, and Suzuki coupling . The synthesis of the thiophene-containing compound described in the first paper involves heating a precursor with ethanol and orthophosphoric acid, followed by purification steps including extraction, drying, and recrystallization . These methods are indicative of the types of reactions and purification techniques that might be employed in the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using X-ray diffraction studies . This technique allows for the precise determination of the crystal structure, which is crucial for understanding the compound's properties and interactions. The imidazolone ring, a common feature in the compound of interest and the BACE1 inhibitor, is known for its role in binding to biological targets, which is essential for its inhibitory activity .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include the formation of a thiophene ring and the creation of an imidazolone moiety . These reactions are likely to be relevant to the compound of interest, as they provide the necessary heterocyclic structures that confer biological activity. The Friedel-Crafts reaction and Suzuki coupling are particularly important for forming carbon-carbon bonds in aromatic systems .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of the compound of interest are not provided, the properties of related compounds can be inferred. The crystal structure of a thiophene-containing compound suggests solid-state stability and potential for good crystallinity . The synthesis of an imidazolone derivative as a BACE1 inhibitor implies that such compounds are likely to have significant biological activity and may possess properties suitable for drug development, such as solubility and stability .
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment and following safe laboratory practices.
将来の方向性
The future directions for research on this compound would depend on its properties and potential applications. It could be studied for its reactivity, its potential uses in synthesis, or its bioactivity, among other things.
I hope this information is helpful. If you have any more questions, feel free to ask!
特性
IUPAC Name |
(4-fluorophenyl)-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS/c17-14-5-3-13(4-6-14)15(21)20-9-8-19-16(20)22-11-12-2-1-7-18-10-12/h1-7,10H,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUIDXJOJAGIJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-fluorophenyl)(2-((pyridin-3-ylmethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

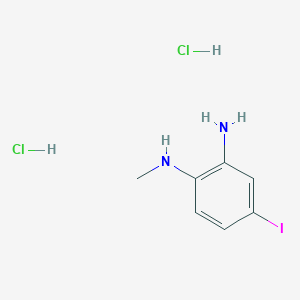
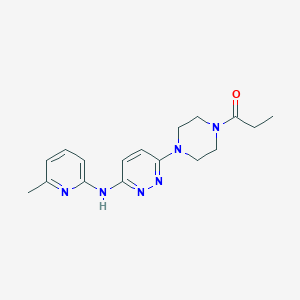
![1-[(5-Chloropyrazin-2-yl)methyl]-3-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B3019070.png)
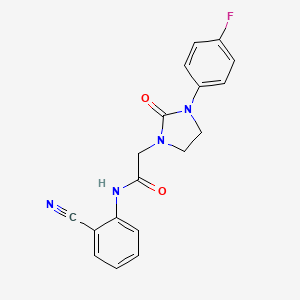
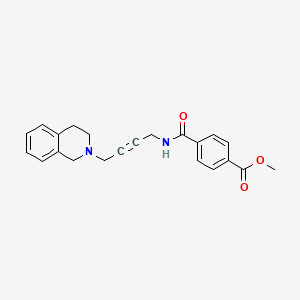
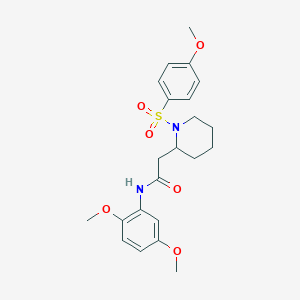
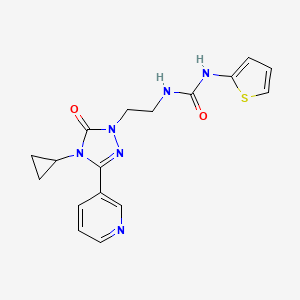
![methyl 5-methyl-3H-benzo[e]indole-2-carboxylate](/img/structure/B3019080.png)
![2-Azabicyclo[2.2.1]heptane-2-carboxylic acid, 3-[[(2-aMino-4-broMophenyl)aMino]carbonyl]-, 1,1-diMethylethyl ester, (1R,3S,4S)-](/img/structure/B3019081.png)
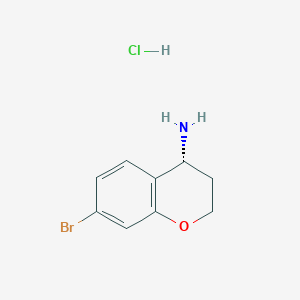
![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3-bromophenyl)ethanone](/img/structure/B3019084.png)
![N-(2-(6-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide](/img/structure/B3019085.png)
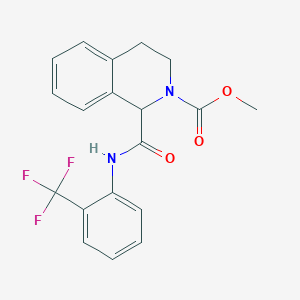
![N-(2,4-dimethylphenyl)-2-[[3-[(4-methylphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B3019089.png)